molecular formula C10H19ClN2O B15501162 N-piperidin-3-ylcyclobutanecarboxamide;hydrochloride

N-piperidin-3-ylcyclobutanecarboxamide;hydrochloride

Cat. No.: B15501162
M. Wt: 218.72 g/mol
InChI Key: ORBSPKZXYSOGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Piperidin-3-ylcyclobutanecarboxamide hydrochloride (CAS: 1332765-60-2) is a stereospecific compound with the molecular formula C₁₀H₁₉ClN₂O and a molar mass of 218.72 g/mol . It features a cyclobutane ring linked to a piperidine moiety via a carboxamide bond, with a defined (3S)-stereocenter. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications. Its ChemSpider ID is 26499158, and it is structurally distinct due to the strained cyclobutane ring, which may influence conformational flexibility and binding affinity .

Properties

IUPAC Name

N-piperidin-3-ylcyclobutanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9;/h8-9,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBSPKZXYSOGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperidine Derivatives with Aromatic Substituents

Example Compounds :

  • GZ-246B (2,6-bis[2-phenylethyl]piperidine hydrochloride)
  • GZ-253B (2,6-bis(2-(4-methylphenyl)ethyl)piperidine hydrochloride)

Key Differences :

  • Substituent Groups: Unlike N-piperidin-3-ylcyclobutanecarboxamide hydrochloride, these analogs feature phenyl rings or methylphenyl groups attached to the piperidine core.
  • Pharmacological Implications: The phenyl-substituted derivatives (e.g., GZ-246B) are designed as vesicular monoamine transporter (VMAT) inhibitors for dopamine regulation.
Property N-Piperidin-3-ylcyclobutanecarboxamide HCl GZ-246B
Molecular Weight 218.72 g/mol 344.32 g/mol (estimated)
Key Substituent Cyclobutane carboxamide Phenylethyl groups
Aromaticity None High (phenyl rings)
Solubility (HCl salt) High Moderate

Piperidine-Carboxamide Derivatives with Cyclic Hydroxyl Groups

Example Compound :

  • (3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride (CAS: MFCD30537774)

Key Differences :

  • Substituent Size and Polarity : The cyclohexyl group with a 3-hydroxy substituent increases molecular weight (262.78 g/mol ) and introduces hydrogen-bonding capability, which the cyclobutane lacks. This may enhance water solubility but reduce membrane permeability compared to the smaller cyclobutane .
Property N-Piperidin-3-ylcyclobutanecarboxamide HCl (3R)-Cyclohexyl Derivative
Molecular Weight 218.72 g/mol 262.78 g/mol
Ring Strain High (cyclobutane) Low (cyclohexane)
Hydrogen Bond Donors 1 (amide NH) 2 (amide NH + hydroxyl)

Pyridine-Modified Piperidine Derivatives

Example Compounds :

  • N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride (CAS: 1220035-36-8)
  • N-(Piperidin-3-ylmethyl)pyridin-2-amine hydrochloride (CAS: 259680-37-0)

Key Differences :

  • Aromatic vs. Aliphatic Substituents : The pyridine moiety introduces basic nitrogen and aromatic character, altering electronic properties and bioavailability. The target compound’s cyclobutane is purely aliphatic, favoring hydrophobic interactions .
  • Synthetic Complexity : Pyridine derivatives often require multi-step functionalization (e.g., methylation, amidation), whereas the cyclobutane carboxamide may simplify synthesis due to fewer steric demands .
Property N-Piperidin-3-ylcyclobutanecarboxamide HCl Pyridine-Modified Analog
Aromatic System None Pyridine ring
Basicity (pKa) ~8.5 (piperidine N) ~6.5 (pyridine N)
LogP (Predicted) 1.2 2.1

3-Aminopiperidine Derivatives

Example Compounds :

  • 3-Aminopiperidine dihydrochloride
  • 3-Aminopiperidine-2,6-dione hydrochloride

Key Differences :

  • Functional Groups: The target compound’s carboxamide group replaces the primary amine in 3-aminopiperidine derivatives, reducing reactivity and altering metabolic stability. The carboxamide may also improve target engagement through hydrogen bonding .
  • Pharmacokinetics: The dihydrochloride salts (e.g., 3-aminopiperidine dihydrochloride) have higher solubility but may exhibit faster renal clearance compared to the mono-hydrochloride form of the target compound .

Q & A

What synthetic strategies are optimal for N-piperidin-3-ylcyclobutanecarboxamide hydrochloride, considering its cyclobutane and piperidine moieties?

Methodological Answer:
The synthesis of this compound requires multi-step protocols involving cyclobutane ring formation and piperidine functionalization. Key steps include:

  • Cyclobutane Carboxamide Formation: Use photochemical [2+2] cycloaddition or strain-driven ring-opening of cyclopropane derivatives to construct the cyclobutane core. For carboxamide linkage, react cyclobutanecarbonyl chloride with 3-aminopiperidine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Piperidine Functionalization: Introduce substituents via nucleophilic substitution or reductive amination. For example, alkylation of the piperidine nitrogen using alkyl halides in polar aprotic solvents (DMF or acetonitrile) at 60–80°C .
  • Hydrochloride Salt Formation: Precipitate the freebase compound in anhydrous HCl-saturated ethanol to enhance solubility and stability .

How can computational modeling predict the receptor-binding affinity of N-piperidin-3-ylcyclobutanecarboxamide hydrochloride?

Methodological Answer:
Computational approaches include:

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with target receptors (e.g., neurotransmitter receptors). Parameterize the compound’s 3D structure (optimized via DFT calculations) and dock into receptor active sites (e.g., serotonin 5-HT₃ or σ receptors) .
  • MD Simulations: Run 100-ns molecular dynamics simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen bonding, hydrophobic interactions, and RMSD values to validate docking poses .
  • QSAR Modeling: Corrogate experimental IC₅₀ data (if available) with descriptors like logP, polar surface area, and topological indices to predict activity .

What analytical techniques are critical for resolving structural isomerism in this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® IG-3 column with hexane:isopropanol (90:10) mobile phase to separate enantiomers. Detect at 254 nm and compare retention times with standards .
  • NMR Spectroscopy: Assign stereochemistry via ¹H-¹H NOESY (e.g., cross-peaks between cyclobutane protons and piperidine H-3) and ¹³C DEPT-135 for carbon connectivity .
  • X-ray Crystallography: Resolve absolute configuration by growing single crystals in ethanol:water (1:1) and analyzing diffraction data (Mo-Kα radiation) .

How to design dose-response experiments to assess its cytotoxicity while minimizing off-target effects?

Methodological Answer:

  • Cell Line Selection: Use human cancer lines (e.g., HepG2, MCF-7) and non-cancerous fibroblasts (e.g., NIH/3T3) for comparative assays .
  • MTT Assay Protocol:
    • Seed cells in 96-well plates (5×10³ cells/well).
    • Treat with compound concentrations (0.1–100 µM) for 48 hrs.
    • Add MTT reagent (0.5 mg/mL), incubate 4 hrs, dissolve formazan in DMSO, and measure absorbance at 570 nm.
  • Controls: Include cisplatin (positive control) and vehicle (DMSO ≤0.1%).
  • Off-Target Mitigation: Pre-incubate with receptor antagonists (e.g., ondansetron for 5-HT₃) to isolate target-specific effects .

What strategies address discrepancies in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hrs) to reduce variability .
  • Meta-Analysis: Pool data from structurally similar compounds (e.g., piperidine carboxamides with cyclopropane/cyclobutane rings) and apply multivariate regression to identify structure-activity trends .
  • Orthogonal Validation: Confirm receptor binding via SPR (surface plasmon resonance) and functional assays (e.g., calcium flux for GPCRs) .

How to optimize reaction conditions for selective functionalization without degrading the cyclobutane ring?

Methodological Answer:

  • Temperature Control: Maintain reactions below 60°C to prevent ring-opening (common in strained cyclobutanes) .
  • Catalyst Screening: Test Pd(OAc)₂/Xantphos for Suzuki couplings or CuI/L-proline for azide-alkyne cycloadditions to minimize side reactions .
  • Solvent Selection: Use non-polar solvents (toluene) for Friedel-Crafts alkylation or DMF for SN2 reactions to stabilize intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.